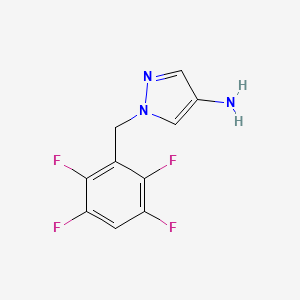

1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

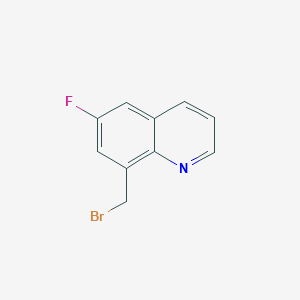

The compound “1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-4-amine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a 2,3,5,6-tetrafluorobenzyl group, which is a benzyl group substituted with four fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring attached to a 2,3,5,6-tetrafluorobenzyl group at the 1-position of the pyrazole. The 4-position of the pyrazole would be substituted with an amine group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing fluorine atoms on the benzyl group and the nucleophilic amine group on the pyrazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its stability and influence its interactions with other molecules .Applications De Recherche Scientifique

Synthesis and Characterization

1-(2,3,5,6-Tetrafluorobenzyl)-1H-pyrazol-4-amine is involved in the synthesis of various chemical compounds. For instance, it has been used in the one-pot microwave-assisted synthesis of water-soluble Pyran-2,4,5-triol Glucose amine Schiff base derivatives. These compounds were characterized through X-ray diffraction, spectral analysis, and thermal behavior assessments, demonstrating the compound's utility in creating complex chemical structures efficiently (Hijji et al., 2021).

Chemical Transformations

The compound has been instrumental in the synthesis of tetrazole-substituted cyclic amines bearing perfluoroalkyl groups through azido-Ugi reactions. This method provides an efficient way to access a range of perfluoroalkylated cyclic amines, showcasing the versatility of this compound in chemical transformations (Shmatova & Nenajdenko, 2013).

Spectroscopic and Theoretical Investigations

The compound has also been a subject of spectroscopic and theoretical studies, particularly in the context of azo Schiff bases derived from pyrazole compounds. These studies involve characterizing the electronic structure and chemical properties of these compounds through various spectroscopic techniques and theoretical calculations, highlighting the compound's role in developing new materials with specific optical or electronic properties (Özkınalı et al., 2018).

Novel Antibacterial Candidates

In pharmaceutical research, this compound derivatives have been explored for their potential as novel antibacterial agents. The synthesis of these compounds involves complex chemical reactions to create molecules that could serve as the basis for new drugs, underscoring the compound's importance in medicinal chemistry (Yang et al., 2014).

Mécanisme D'action

Target of Action

Related compounds such as 2,3,5,6-tetrafluoro-4-methoxy-benzamide have been found to interact with galectin-3 , a protein involved in various cellular functions including apoptosis, cell activation, cell growth, and cell differentiation .

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other fluorinated benzyl compounds, potentially involving the formation of carbon-carbon bonds via suzuki–miyaura cross-coupling .

Biochemical Pathways

It’s known that 2,3,5,6-tetrafluorobenzyl alcohol, a related compound, is a metabolite of pyrethroid pesticides , suggesting that it may be involved in similar metabolic pathways.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(2,3,5,6-tetrafluorophenyl)methyl]pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F4N3/c11-7-1-8(12)10(14)6(9(7)13)4-17-3-5(15)2-16-17/h1-3H,4,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKSOROXFZKDFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)CN2C=C(C=N2)N)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F4N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)benzoate](/img/structure/B2782674.png)

![6-methyl-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B2782676.png)

![Ethyl 2-{[6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2782684.png)

![Ethyl 1-[3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate](/img/structure/B2782685.png)

![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride](/img/no-structure.png)